3-Chloro-4-cyclohexylbenzaldehyde
Overview
Description
3-Chloro-4-cyclohexylbenzaldehyde is an organic compound with the molecular formula C13H15ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a cyclohexyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclohexylbenzaldehyde typically involves the chlorination of 4-cyclohexylbenzaldehyde. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclohexylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: 3-Chloro-4-cyclohexylbenzoic acid.
Reduction: 3-Chloro-4-cyclohexylbenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-methoxy-4-cyclohexylbenzaldehyde when using sodium methoxide.
Scientific Research Applications
3-Chloro-4-cyclohexylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclohexylbenzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclohexyl group.
3-Chloro-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of a cyclohexyl group.
3-Chlorobenzaldehyde: Lacks the cyclohexyl substitution.
Uniqueness
3-Chloro-4-cyclohexylbenzaldehyde is unique due to the presence of both a chlorine atom and a cyclohexyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are desired.
Properties
IUPAC Name |
3-chloro-4-cyclohexylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMNCPJGQAMUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444045 | |
Record name | 3-chloro-4-cyclohexyl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40891-68-7 | |
Record name | 3-chloro-4-cyclohexyl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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